2-(15N)(15N)(1,3-15N2)imidazol-1-ylacetic acid
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Overview
Description
2-(15N)(15N)(1,3-15N2)imidazol-1-ylacetic acid is a stable isotope-labeled compound used in various scientific research fields. The compound is characterized by the presence of nitrogen-15 isotopes, which are useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques. This compound is particularly valuable in studying metabolic pathways and reaction mechanisms due to its isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(15N)(15N)(1,3-15N2)imidazol-1-ylacetic acid typically involves the incorporation of nitrogen-15 isotopes into the imidazole ring and the acetic acid moiety. One common method is to start with commercially available nitrogen-15 labeled precursors and perform a series of chemical reactions to construct the imidazole ring and attach the acetic acid group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography, crystallization, and drying under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(15N)(15N)(1,3-15N2)imidazol-1-ylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into reduced forms of imidazole.
Substitution: The imidazole ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under conditions such as reflux or the presence of a catalyst.
Major Products
The major products formed from these reactions include various imidazole derivatives, which can be further analyzed and utilized in different research applications.
Scientific Research Applications
2-(15N)(15N)(1,3-15N2)imidazol-1-ylacetic acid has a wide range of applications in scientific research:
Chemistry: Used in NMR spectroscopy to study molecular structures and reaction mechanisms.
Biology: Helps in tracing metabolic pathways and understanding enzyme functions.
Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Employed in the synthesis of labeled compounds for quality control and environmental monitoring.
Mechanism of Action
The mechanism of action of 2-(15N)(15N)(1,3-15N2)imidazol-1-ylacetic acid involves its interaction with molecular targets through isotopic labeling. The nitrogen-15 isotopes provide a unique signature that can be detected using NMR spectroscopy, allowing researchers to track the compound’s behavior in various chemical and biological systems. The pathways involved include metabolic processes, enzyme-catalyzed reactions, and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
Imidazole-1-acetic acid: A non-labeled version of the compound used in similar applications but lacks the isotopic signature.
2-(13C)(13C)(1,3-13C2)imidazol-1-ylacetic acid: A carbon-13 labeled analog used for similar research purposes but with a different isotopic label.
Uniqueness
2-(15N)(15N)(1,3-15N2)imidazol-1-ylacetic acid is unique due to its nitrogen-15 isotopic labeling, which provides distinct advantages in NMR spectroscopy and other analytical techniques. This labeling allows for more precise tracking and analysis of the compound in various research applications, making it a valuable tool for scientists.
Properties
IUPAC Name |
2-(15N)(15N)(1,3-15N2)imidazol-1-ylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c8-5(9)3-7-2-1-6-4-7/h1-2,4H,3H2,(H,8,9)/i3+1,5+1,6+1,7+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFBDRSXXHEXGB-LAWBUZBNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[15N](C=[15N]1)[13CH2][13C](=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662034 |
Source
|
Record name | [(~15~N_2_)-1H-Imidazol-1-yl](~13~C_2_)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30662034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1184983-00-3 |
Source
|
Record name | [(~15~N_2_)-1H-Imidazol-1-yl](~13~C_2_)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30662034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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